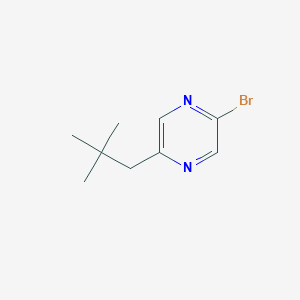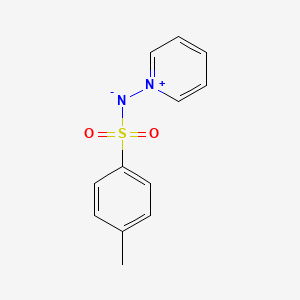
(4-Methylphenyl)sulfonyl-pyridin-1-ium-1-ylazanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl)sulfonyl-pyridin-1-ium-1-ylazanide is a chemical compound with the molecular formula C12H12N2O2S and a molecular weight of 248.30100 g/mol . This compound is known for its unique structure, which includes a pyridinium core and a sulfonyl group attached to a 4-methylphenyl ring . It is used primarily in research settings and has various applications in chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)sulfonyl-pyridin-1-ium-1-ylazanide typically involves the reaction of pyridine with tosyl chloride (4-methylbenzenesulfonyl chloride) under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-pyridinium structure . The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)sulfonyl-pyridin-1-ium-1-ylazanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives .
Scientific Research Applications
(4-Methylphenyl)sulfonyl-pyridin-1-ium-1-ylazanide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Methylphenyl)sulfonyl-pyridin-1-ium-1-ylazanide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The pyridinium core may also interact with cellular receptors and ion channels, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 1-[(4-methylphenyl)sulfonyl]amino-, hydroxide, inner salt
- N-(p-Toluenesulfonyl)iminopyridinium ylide
- 1-(Toluene-4-sulfonylamino)-pyridinium betaine
Uniqueness
(4-Methylphenyl)sulfonyl-pyridin-1-ium-1-ylazanide is unique due to its specific combination of a pyridinium core and a sulfonyl group attached to a 4-methylphenyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
40949-56-2 |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
(4-methylphenyl)sulfonyl-pyridin-1-ium-1-ylazanide |
InChI |
InChI=1S/C12H12N2O2S/c1-11-5-7-12(8-6-11)17(15,16)13-14-9-3-2-4-10-14/h2-10H,1H3 |
InChI Key |
GHMKULDUWRCUSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-][N+]2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



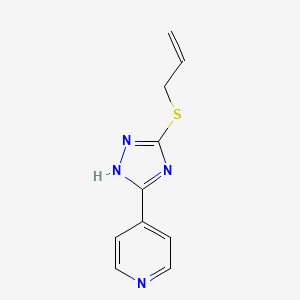
methanone](/img/structure/B14172005.png)
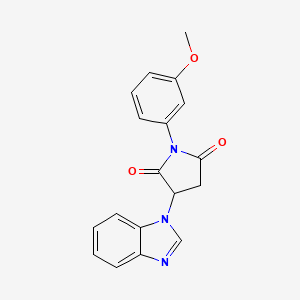

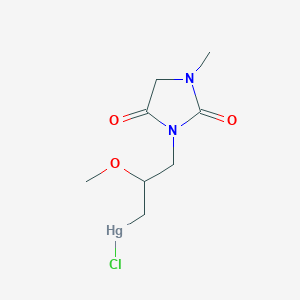
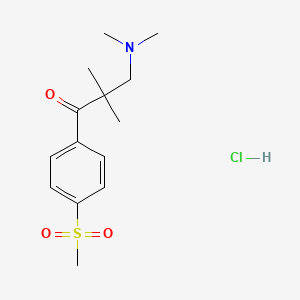
![6-Ethoxy-3,3-dimethyl-8-(2-methylpropyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14172047.png)
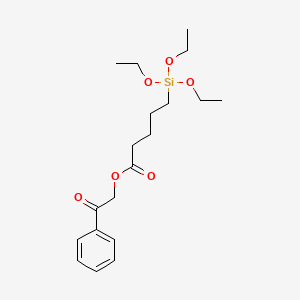
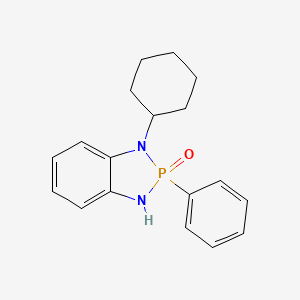
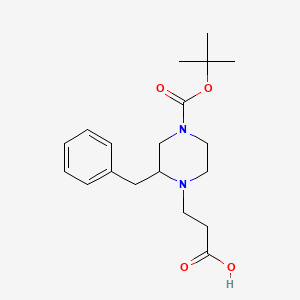
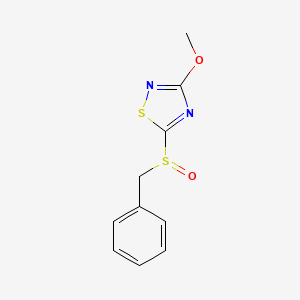
![(6-Chloro-1H-indol-3-yl)[4-(2-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B14172074.png)
